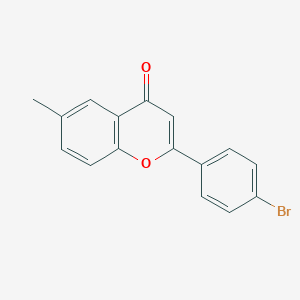

4'-Bromo-6-methylflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrO2 |

|---|---|

Molecular Weight |

315.16g/mol |

IUPAC Name |

2-(4-bromophenyl)-6-methylchromen-4-one |

InChI |

InChI=1S/C16H11BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 |

InChI Key |

GHZQNHWZEFCRJW-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Br |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Bromo 6 Methylflavone

Classical and Modern Synthetic Routes for Flavones

The construction of the 2-phenylchromen-4-one backbone of flavones can be achieved through several established synthetic pathways. These methods generally involve the formation of a key intermediate, such as a chalcone (B49325) or a 1,3-diketone, which then undergoes cyclization to form the heterocyclic pyranone ring.

One of the most prevalent and versatile methods for flavone (B191248) synthesis relies on the initial preparation of a 2'-hydroxychalcone (B22705) intermediate, followed by an oxidative cyclization step. mdpi.comijpsr.com This two-step approach allows for significant structural diversity in both the A and B rings of the resulting flavone.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. mdpi.comtaylorandfrancis.com This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde. researchgate.net For the synthesis of the precursor to 4'-Bromo-6-methylflavone, 2'-hydroxy-5'-methylacetophenone (B74881) would react with 4-bromobenzaldehyde. The reaction is typically carried out in the presence of a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in a polar solvent like ethanol. taylorandfrancis.comijsr.net The base abstracts a proton from the methyl group of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Table 1: Reactants for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Product (Chalcone Intermediate) |

|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | 4-Bromobenzaldehyde | (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

Historically, selenium dioxide (SeO₂) has been employed for the oxidative cyclization of 2'-hydroxychalcones to flavones. ijasrm.comorgsyn.org The reaction is typically performed by refluxing the chalcone with SeO₂ in a high-boiling solvent such as isoamyl alcohol or dioxane. mdpi.comijasrm.com This method is believed to proceed via the formation of a flavanone (B1672756) intermediate through cyclization, which is then oxidized by selenium dioxide to the corresponding flavone. ijasrm.com However, this method often requires prolonged reaction times (12-48 hours) and can result in lower yields, limiting its widespread use. ijasrm.com

A more modern and efficient method for the oxidative cyclization of 2'-hydroxychalcones involves the use of a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO). ijpsr.comresearchgate.net This system offers several advantages over classical methods, including shorter reaction times, higher yields, and milder conditions. ijasrm.comchemijournal.com The reaction is thought to proceed through an intramolecular oxo-Michael addition to form an enolate, which is then trapped by iodine. Subsequent elimination of hydrogen iodide (HI) yields the flavone. chemijournal.com DMSO is believed to act as a co-oxidant, regenerating the active iodine catalyst. chemijournal.com This method has been shown to be effective for a wide range of substituted chalcones and can be further accelerated using microwave irradiation, which significantly reduces reaction times. ijpsr.comsemanticscholar.org Other iodine-based reagents, such as iodine monochloride under ultrasonic irradiation, have also been successfully used to enhance the cyclization reaction. nih.gov

Table 2: Comparison of Common Oxidative Cyclization Methods

| Reagent/System | Typical Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Selenium Dioxide (SeO₂) | Isoamyl alcohol, Dioxane | Prolonged reflux (12-48h) | Established classical method | Long reaction times, lower yields, toxicity of SeO₂ ijasrm.com |

| Iodine (I₂) / DMSO | Dimethyl Sulfoxide (DMSO) | Reflux or Microwave | Higher yields, shorter reaction times, milder conditions ijasrm.comsemanticscholar.org | Large volume of DMSO may be required semanticscholar.org |

| Iodine Monochloride (ICl) | Dimethyl Sulfoxide (DMSO) | Ultrasound Irradiation | Reduced reaction time, lower temperature, high yields nih.gov | Requires specialized equipment (sonicator) |

The Baker-Venkataraman rearrangement is a key reaction for synthesizing flavones via a 1,3-diketone intermediate. wikipedia.orginnovareacademics.in This pathway avoids the initial synthesis of a chalcone. The process begins with the acylation of a 2-hydroxyacetophenone (B1195853) with an appropriate acyl chloride. For the synthesis of this compound, 2'-hydroxy-5'-methylacetophenone is first treated with 4-bromobenzoyl chloride in the presence of a base like pyridine (B92270) to form the ester, 2-((4-bromobenzoyl)oxy)-5-methylacetophenone. orgsyn.orgrsc.org

In the second step, this ester undergoes a base-catalyzed intramolecular acyl transfer, known as the Baker-Venkataraman rearrangement, to yield a 1,3-diketone. wikipedia.orgorganic-chemistry.org This rearrangement is typically achieved using a strong base such as potassium hydroxide in pyridine. wikipedia.orgrsc.org The resulting 1,3-diketone, 1-(4-bromophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, is then cyclized under acidic conditions, for instance by heating with glacial acetic acid and a catalytic amount of sulfuric acid, to afford the final this compound through dehydration. ijpsr.comrsc.org

Table 3: Key Intermediates in the Baker-Venkataraman Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate |

|---|---|---|---|

| 1. Esterification | 2'-Hydroxy-5'-methylacetophenone | 4-Bromobenzoyl chloride, Pyridine | 2-((4-bromobenzoyl)oxy)-5-methylacetophenone |

| 2. Rearrangement | 2-((4-bromobenzoyl)oxy)-5-methylacetophenone | Potassium Hydroxide, Pyridine | 1-(4-bromophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |

| 3. Cyclization | 1-(4-bromophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | Glacial Acetic Acid, Sulfuric Acid | This compound |

The Allan-Robinson reaction is a classical method for the direct synthesis of flavones, first established in 1924. mdpi.comdrugfuture.com It involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and the sodium salt of the corresponding aromatic acid upon heating. drugfuture.comwikipedia.org To synthesize this compound using this method, 2'-hydroxy-5'-methylacetophenone would be heated with 4-bromobenzoic anhydride and sodium 4-bromobenzoate. mdpi.com The reaction proceeds through an initial O-acylation, followed by an intramolecular condensation to form the flavone structure. mdpi.com

The Kostanecki reaction (also known as Kostanecki-Robinson acylation) is a related classical method used to form chromones, and when a benzoic anhydride is used, it yields flavones. wikipedia.orgnih.gov It involves the acylation of an O-hydroxyaryl ketone with an acid anhydride in the presence of its sodium salt, followed by cyclization. wikipedia.org The mechanism involves O-acylation, intramolecular aldol condensation to form a cyclized intermediate, and subsequent elimination to form the flavone ring system. wikipedia.org Both the Allan-Robinson and Kostanecki reactions represent foundational, though less commonly used in modern synthesis, routes to the flavone core.

Selenium Dioxide Oxidation for Flavone Formation

Wittig Reaction and Intramolecular Cyclization Protocols

The synthesis of the flavone core can be achieved through various strategies, including those that employ an intramolecular Wittig reaction. innovareacademics.in This powerful method for alkene formation is adaptable to the creation of the double bond within the central pyrone ring of the flavone structure. mnstate.edumasterorganicchemistry.com A general approach involves preparing a phosphonium (B103445) salt precursor which, upon treatment with a base, generates a phosphorus ylide that reacts with a carbonyl group within the same molecule to form the heterocyclic ring. innovareacademics.insemanticscholar.org

One plausible synthetic route leveraging an intramolecular Wittig reaction begins with a substituted 2-acyloxyphenacyltriphenylphosphonium salt. This precursor, containing the necessary 5-methyl group on the phenolic ring and a 4-bromobenzoyl group, can be synthesized and then cyclized. The reaction proceeds through the formation of an ylide by deprotonation with a base, followed by an intramolecular attack on the ester carbonyl. Subsequent elimination of triphenylphosphine (B44618) oxide yields the flavone ring system. orientjchem.org

Alternatively, flavones are commonly synthesized via the cyclization of 2'-hydroxychalcone precursors. mdpi.com While not a Wittig reaction, this intramolecular cyclization is a cornerstone of flavone synthesis. For this compound, the precursor would be 2'-hydroxy-5'-methyl-4-bromochalcone. This intermediate can be synthesized via a Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone and 4-bromobenzaldehyde. The subsequent oxidative cyclization of the chalcone, often facilitated by reagents like iodine in dimethyl sulfoxide (DMSO), yields the final flavone product. innovareacademics.in Other methods for cyclization include using acids, bases, or photolytic conditions. mdpi.comnepjol.info

A more recent approach involves the base-catalyzed sequential demethylation and 6-endo-dig intramolecular cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones, which provides a regioselective and efficient pathway to functionalized flavones under transition-metal-free conditions. thieme-connect.com

Regioselective Bromination Strategies for Flavone Derivatives

The introduction of a halogen, such as bromine, onto the flavone skeleton is a key step in synthesizing derivatives like this compound. The position of bromination is directed by the existing substituents on the aromatic rings.

To synthesize this compound, the bromine atom must be selectively introduced at the para-position of the B-ring. This is most efficiently accomplished by using a brominated starting material prior to the cyclization reaction that forms the flavone core. The standard method involves the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde. The bromine atom is already in the desired 4'-position on the benzaldehyde (B42025) ring, and this position is maintained throughout the reaction sequence that forms the chalcone and subsequent cyclization to the flavone.

Direct bromination of a pre-formed 6-methylflavone (B191877) is also possible. The ether oxygen atom in the pyrone ring acts as an activating, ortho-para directing group for electrophilic substitution on the A-ring, while the B-ring's reactivity is influenced by its connection to the carbonyl group. However, direct bromination can sometimes lead to a mixture of products. For selective bromination on the B-ring, the reaction conditions must be carefully controlled.

A variety of reagents can be used for the electrophilic bromination of the aryl rings in flavonoids and their precursors. sci-hub.se The choice of reagent and reaction conditions can influence the regioselectivity and yield of the brominated product. cdnsciencepub.com

For instance, the combination of a bromide salt like tetrabutylammonium (B224687) bromide ((C₄H₉)₄NBr) with an oxidizing agent such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) provides a mild system for the selective bromination of flavones. sci-hub.se N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of activated aromatic rings and can achieve high regioselectivity under controlled conditions, often in solvents like acetonitrile. mdpi.commdpi.com For the bromination of chalcones, an eco-friendly method using ammonium (B1175870) bromide and ammonium persulfate under grinding conditions has been reported, which avoids the need for organic solvents and protection of hydroxyl groups.

| Brominating Agent/System | Substrate Example | Conditions | Outcome | Reference(s) |

| Ammonium Bromide / Ammonium Persulfate | Chalcones | Grinding, RT, aqueous moist | Selective α,β-dibromination | |

| R₄NBr / PhI(OAc)₂ | Flavones | CH₂Cl₂, RT | Selective C-3 bromination | sci-hub.se |

| N-Bromosuccinimide (NBS) | Activated Aromatic Compounds | Acetonitrile, 0 °C | Regioselective bromination | mdpi.com |

| α,β-Dibromohydrocinnamic acid / Base | Flavonoids | - | Mild and selective mono- or dibromination | nih.gov |

Introduction of Bromine at the 4'-Position

Methylation Approaches for Flavone Synthesis

The introduction of a methyl group at a specific position on the flavone core is crucial for creating targeted derivatives. This can be achieved through various chemical and, in some cases, enzymatic methods.

The most direct and common strategy for synthesizing 6-methylflavones is to begin with a starting material that already contains the methyl group in the correct position. For this compound, the synthesis would typically start with 2'-hydroxy-5'-methylacetophenone. The methyl group is at the 5-position of this precursor, which corresponds to the 6-position of the resulting flavone after cyclization with a benzaldehyde derivative. This approach avoids potential issues with regioselectivity that could arise from attempting to methylate the flavone core directly. Synthetic 6-methylflavone derivatives have been studied for their biological activities. mdpi.comresearchgate.net

Methylation of flavonoids is a common natural process and a useful synthetic modification that can significantly alter a compound's properties. nih.govresearchgate.net Studies have shown that methylation, particularly of hydroxyl groups (O-methylation), can increase metabolic stability, improve transport across biological membranes, and enhance oral bioavailability by preventing conjugation reactions. researchgate.netnih.govacs.org

Chemical Methylation is a versatile laboratory technique. For introducing a C-methyl group, as in the 6-methyl position, the strategy typically relies on using a methylated starting material as described above. For O-methylation of hydroxylated flavones, common chemical reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). These methods are generally effective but can lack regioselectivity if multiple hydroxyl groups are present, often requiring the use of protecting groups to achieve the desired outcome. xiahepublishing.com

Enzymatic Methylation offers a high degree of regioselectivity and is a key process in the biosynthesis of complex flavonoids in plants. mdpi.com These reactions are catalyzed by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. oup.com Different OMTs can exhibit stringent specificity for both the substrate and the position of methylation. oup.com For example, specific enzymes have been identified that catalyze methylation at the 6-, 7-, or 4'-positions of the flavone backbone. oup.com While enzymatic methods provide exquisite control, their application in large-scale chemical synthesis can be limited by enzyme availability, stability, and cost. Research into using metabolic engineering and synthetic biology aims to overcome these limitations for the production of methylated flavonoids. nih.gov

| Feature | Chemical Methylation (e.g., CH₃I, K₂CO₃) | Enzymatic Methylation (e.g., OMTs, SAM) |

| Regioselectivity | Low; often requires protecting groups for polyhydroxy compounds. | High; enzymes are specific to certain positions. |

| Reaction Conditions | Often requires anhydrous solvents, elevated temperatures, and strong bases. | Typically occurs in aqueous buffers under mild pH and temperature conditions. |

| Reagents | Uses reagents like methyl iodide or dimethyl sulfate. | Uses a biological methyl donor (SAM) and a specific enzyme. |

| Scalability | Generally straightforward to scale up for industrial production. | Can be challenging to scale up due to enzyme cost and stability. |

| Substrate Scope | Broad; can methylate a wide range of functional groups. | Narrow; enzymes are often highly specific to their natural substrates. |

| References | xiahepublishing.com | oup.comoup.comresearchgate.net |

Strategies for Introducing the 6-Methyl Group

Specific Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through several established synthetic routes, primarily involving the formation of a chalcone intermediate followed by cyclization.

Synthesis from Substituted Acetophenones and Benzaldehydes

A primary and widely adopted method for synthesizing flavones is the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which then undergoes oxidative cyclization. semanticscholar.orginnovareacademics.in In the context of this compound, this involves the reaction of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde.

The initial step is a base-catalyzed condensation. The reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent such as ethanol. innovareacademics.in The base abstracts a proton from the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-bromobenzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the corresponding chalcone, specifically 2'-hydroxy-5'-methyl-4-bromochalcone.

Once the chalcone is formed, the next crucial step is its oxidative cyclization to the flavone. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO). innovareacademics.in This system facilitates the cyclization and subsequent dehydrogenation to afford the final product, this compound.

A study on the synthesis of 4'-bromochalcone (B182549) utilized 4-bromoacetophenone and benzaldehyde under both conventional and microwave-assisted conditions, highlighting the versatility of the Claisen-Schmidt condensation. While this study focused on a different isomer, the fundamental principles of the reaction are directly applicable to the synthesis of the 2'-hydroxy-5'-methyl-4-bromochalcone intermediate.

Alternative Synthetic Routes and Reaction Mechanisms

Beyond the traditional Claisen-Schmidt condensation, other methodologies exist for flavone synthesis. One notable alternative is the Baker-Venkataraman rearrangement. semanticscholar.org This method involves the conversion of a 2-hydroxyacetophenone to its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone. This diketone can then be cyclized under acidic conditions to yield the flavone. semanticscholar.org For the synthesis of this compound, this would entail the acylation of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzoyl chloride, followed by rearrangement and cyclization.

Another approach involves the use of different brominating agents for o-hydroxyacetophenones and their corresponding chalcones. For instance, a mixture of potassium bromate (B103136) (KBrO3) and potassium bromide (KBr) in acetic acid has been used for the bromination of o-hydroxyacetophenones to produce 3-bromo-2-hydroxyacetophenones. asianpubs.org These brominated acetophenones can then be condensed with aldehydes to form brominated chalcones, which can subsequently be cyclized. asianpubs.org

The mechanism of the Claisen-Schmidt condensation involves the formation of an enolate ion from the acetophenone, which then attacks the benzaldehyde. The subsequent dehydration leads to the chalcone. The oxidative cyclization of the chalcone with I2/DMSO is believed to proceed through an iodonium (B1229267) intermediate, which facilitates the intramolecular cyclization to form a flavanone, followed by oxidation to the flavone.

Advanced Synthetic Methodologies and Future Developments

To enhance the efficiency, yield, and environmental friendliness of flavone synthesis, several advanced methodologies have been developed. These include microwave-assisted synthesis, the use of novel catalysts, and combinatorial approaches for generating libraries of flavonoid analogs.

Microwave-Assisted Synthesis of Flavones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com In the context of flavone synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. researchgate.netisca.in

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 2-3 hours | Moderate | isca.in |

| Microwave Irradiation | 5-7 minutes | 85-90% | isca.in |

Catalyst-Mediated (e.g., BiCl3/RuCl3, CuCl2) One-Pot Synthesis

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several catalyst systems have been developed for the one-pot synthesis of flavones.

A novel one-pot method utilizes a combination of bismuth(III) chloride (BiCl3) and ruthenium(III) chloride (RuCl3) to mediate the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation to form flavones. rsc.orgnih.gov This approach provides a direct route to functionalized flavones.

Copper(II) chloride (CuCl2) has also been employed as a catalyst for the synthesis of flavones. bhu.ac.in It can be used in polyethylene (B3416737) glycol (PEG)-400 as a green solvent, offering a more environmentally benign reaction medium. bhu.ac.in Microwave-assisted synthesis of flavones using CuCl2 as a catalyst has also been reported, further enhancing the efficiency of this method. semanticscholar.orgresearchgate.netorientjchem.org

| Catalyst System | Key Features | Reference |

| BiCl3/RuCl3 | One-pot, ortho-acylation followed by cyclodehydrogenation | rsc.orgnih.gov |

| CuCl2 | Can be used in green solvents (PEG-400), microwave compatible | researchgate.netbhu.ac.in |

Combinatorial Chemistry Techniques for Flavonoid Analogues

Combinatorial chemistry has become a valuable tool for the rapid generation of large libraries of compounds for drug discovery and other applications. nih.gov These techniques can be applied to the synthesis of flavonoid analogues to explore the structure-activity relationships of this class of compounds.

The synthesis of flavonoid analogues as scaffolds for natural product-based combinatorial libraries has been reported. nih.govresearchgate.net This involves the synthesis of functionalized chalcones which are then cyclized to form a variety of flavone and flavanone scaffolds. These scaffolds can be further modified to create a diverse range of derivatives. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Methylflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4'-Bromo-6-methylflavone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each non-equivalent proton in the molecule. nih.govresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), provide information about the spatial relationship between neighboring protons.

The assignments for the proton signals are detailed in the table below. nih.gov The spectrum features a characteristic singlet for the H-3 proton, which lacks adjacent protons to couple with. The protons on the A-ring (H-5, H-7, and H-8) exhibit coupling patterns consistent with their positions on the substituted benzene (B151609) ring. The B-ring protons appear as two multiplets, characteristic of a para-substituted phenyl group. nih.gov

Interactive ¹H NMR Data Table for this compound

Solvent: CDCl₃, Frequency: 600 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.81 | s (singlet) | - |

| H-8 | 7.48 | d (doublet) | 8.56 |

| H-7 | 7.54 | dd (doublet of doublets) | 8.56, 2.12 |

| H-2', H-6' | 7.80 | m (multiplet) | - |

| H-3', H-5' | 7.68 | m (multiplet) | - |

| H-5 | 8.04 | d (doublet) | 2.12 |

| 6-CH₃ | 2.45 (inferred) | s (singlet) | - |

Note: The chemical shift for the methyl group (6-CH₃) is inferred from typical values for methyl groups on a flavone (B191248) A-ring and was not explicitly listed in the primary cited source, which focused on crystallographic data.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic structure, allowing for the identification of carbons in different functional groups such as carbonyls, aromatic rings, and alkyl groups. oregonstate.edu

The spectrum of this compound shows 16 distinct signals, corresponding to the 16 carbon atoms in its structure. nih.goviucr.org The downfield signal at 178.48 ppm is characteristic of a ketone carbonyl carbon (C-4). The signal for the carbon attached to the bromine atom (C-4') is observed at 135.47 ppm. The methyl carbon (6-CH₃) appears upfield at 20.98 ppm. nih.goviucr.org

Interactive ¹³C NMR Data Table for this compound

Solvent: CDCl₃, Frequency: 150 MHz

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 6-CH₃ | 20.98 |

| C-3 | 107.55 |

| C-8 | 117.83 |

| C-10 | 123.56 |

| C-5 | 125.13 |

| C-6 | 126.25 |

| C-3', C-5' | 127.71 |

| C-1' | 130.84 |

| C-2', C-6' | 132.35 |

| C-7 | 135.21 |

| C-4' | 135.47 |

| C-9 | 154.48 |

| C-2 | 162.23 |

| C-4 | 178.48 |

While 1D NMR spectra provide primary structural information, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the assignments. analis.com.my

COSY spectra establish proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY experiment would show a correlation between the H-7 and H-8 protons, confirming their adjacent positions on the A-ring. analis.com.my

HMBC spectra reveal long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation between the singlet proton H-5 and carbons C-4, C-6, and C-10. Crucially, correlations between the methyl protons (6-CH₃) and the aromatic carbons C-5, C-6, and C-7 would definitively confirm the placement of the methyl group at the C-6 position. analis.com.my

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. fiveable.melibretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent band is the strong absorption from the carbonyl (C=O) group of the γ-pyrone ring, which is typically observed in the range of 1640-1660 cm⁻¹. rsc.org Other significant absorptions include those for the aromatic C=C and C-H stretching vibrations, the C-O-C ether linkage, and the C-Br bond. libretexts.orgcopbela.org

Interactive IR Absorption Data Table for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (CH₃) |

| ~1644 | C=O Stretch | Ketone (γ-Pyrone) |

| ~1609, 1471 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| Below 750 | C-Br Stretch | Bromo-Aromatic |

Note: The listed wavenumbers are based on data from closely related compounds like 4'-bromoflavone (B15486) and general spectroscopic tables, as a detailed spectrum for the specific title compound is not widely published. The C=O stretch for 4'-bromoflavone is reported at 1644 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insight into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of the parent compound. u-szeged.hu For this compound, the molecular formula is C₁₆H₁₁BrO₂. nih.gov HRMS analysis would yield a highly accurate mass measurement that confirms this composition, distinguishing it from any other potential compounds with the same nominal mass.

Molecular Formula : C₁₆H₁₁BrO₂

Nominal Mass : 314 u (for ⁷⁹Br)

Calculated Monoisotopic Mass : 313.99424 u

The fragmentation of flavonoids in the mass spectrometer often proceeds via a characteristic Retro-Diels-Alder (RDA) reaction, which would cleave the central pyrone ring, providing fragments indicative of the substitution patterns on the A and B rings.

Fragmentation Mechanism Elucidation

The fragmentation pattern of this compound under electron ionization (EI) mass spectrometry provides valuable insights into its structural stability and the relative strengths of its chemical bonds. While specific mass spectral data for this exact compound is not widely published, the fragmentation of flavonoids is a well-studied area, allowing for a predictive elucidation of its primary fragmentation pathways. researchgate.netacs.org

The presence of the bromine atom is a key feature in the mass spectrum, as it exists as two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M+2 peak, where the molecular ion peak (M) and a peak at two mass units higher (M+2) have almost equal intensities, unequivocally indicating the presence of a single bromine atom in the molecule and its fragments. youtube.comdocbrown.info

The principal fragmentation of the flavone core is anticipated to proceed via a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for this class of compounds. This reaction cleaves the C-ring, leading to the formation of two primary fragment ions. One fragment would encompass the A-ring with the methyl and bromo-substituents, while the other would correspond to the B-ring.

Further fragmentation can occur through the loss of small, stable molecules. For instance, the loss of a methyl radical (•CH₃) from the molecular ion is a plausible pathway. Additionally, the cleavage of the C-Br bond can lead to a fragment ion corresponding to the flavone backbone without the bromine atom. The relative abundance of these fragments provides a deeper understanding of the molecule's stability and the influence of its substituents on the fragmentation process.

A summary of the predicted major fragment ions for this compound in EI-MS is presented in the table below.

| Predicted Fragment Ion | Proposed Fragmentation Pathway |

| [M]+• | Molecular ion |

| [M+2]+• | Molecular ion containing 81Br |

| [M-CH₃]+ | Loss of a methyl radical |

| [M-Br]+ | Cleavage of the C-Br bond |

| RDA Fragment A | Retro-Diels-Alder fragmentation of the C-ring |

| RDA Fragment B | Retro-Diels-Alder fragmentation of the C-ring |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides an unambiguous determination of the solid-state molecular structure of this compound, revealing a planar conformation and the presence of significant intermolecular interactions. bohrium.comresearchgate.net The molecules of the compound are essentially planar, with a root-mean-square deviation of 0.036 Å from the plane defined by all non-hydrogen atoms. acs.orgnist.gov This planarity facilitates the formation of a layered structure stabilized by a network of C-H···O hydrogen bonds and π-π stacking interactions. acs.orgbohrium.comnist.gov

The crystal structure analysis reveals that the molecules form ribbons that are stabilized by π-π stacking interactions, extending along the nih.gov direction. bohrium.com Adjacent ribbons are interconnected through C-H···O hydrogen bonds, with the carbonyl oxygen atom (O4) acting as the acceptor. nist.gov These interactions create layers that are perpendicular to the researchgate.net direction. nist.gov

The crystallographic data for this compound is summarized in the following table:

| Crystal Data | |

| Chemical Formula | C₁₆H₁₁BrO₂ |

| Formula Weight | 315.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.759 (3) Å |

| b | 6.873 (2) Å |

| c | 13.460 (2) Å |

| β | 90.25 (3)° |

| Volume | 1272.8 (5) ų |

| Z | 4 |

| Density (calculated) | 1.645 Mg m⁻³ |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Measured Reflections | 25822 |

| Independent Reflections | 5962 |

| R(int) | 0.047 |

| R[F² > 2σ(F²)] | 0.028 |

| wR(F²) | 0.070 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Flavones typically exhibit two major absorption bands in the UV-Vis region. libretexts.org Band I, appearing at longer wavelengths (typically 300-400 nm), is associated with the cinnamoyl chromophore (B-ring and the heterocyclic C-ring). Band II, at shorter wavelengths (typically 240-280 nm), corresponds to the benzoyl chromophore (A-ring and the carbonyl group). libretexts.org

The positions and intensities of these bands are sensitive to the substitution pattern on the flavone skeleton. The presence of the methyl group at the 6-position and the bromo group at the 4'-position in this compound is expected to cause shifts in these absorption maxima compared to the parent flavone molecule. The methyl group, being an electron-donating group, is likely to cause a slight bathochromic (red) shift. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, can have a more complex influence on the spectrum.

The electronic transitions responsible for these absorption bands are primarily π → π* transitions, which are characteristic of conjugated systems. The high molar absorptivity (ε) values associated with these bands are indicative of allowed transitions. Weaker n → π* transitions, originating from the non-bonding electrons of the carbonyl oxygen, may also be present but are often obscured by the more intense π → π* bands. nih.gov

A predicted UV-Vis absorption data table for this compound, based on the general characteristics of substituted flavones, is provided below.

| Predicted Absorption Bands | Associated Chromophore | Expected Wavelength Range (nm) | Type of Transition |

| Band I | Cinnamoyl (B-ring + C-ring) | 310 - 390 | π → π |

| Band II | Benzoyl (A-ring + C=O) | 250 - 290 | π → π |

Theoretical and Computational Chemistry of 4 Bromo 6 Methylflavone and Analogues

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze molecular systems. For flavonoids like 4'-Bromo-6-methylflavone, these methods elucidate electronic properties and predict chemical behavior, offering a powerful complement to experimental research. mdpi.comacs.org

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for the study of complex molecules like flavonoids. DFT calculations are instrumental in determining various electronic properties, predicting reactive sites, and understanding the stability of these compounds. mdpi.commdpi.com The B3LYP hybrid functional is a commonly used method for these calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) indicates a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. mdpi.comnih.gov A smaller HOMO-LUMO energy gap (ΔE) is generally associated with higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

For flavonoids, the HOMO is often delocalized across the B-ring and the C2=C3 double bond of the C-ring, indicating these as likely sites for electrophilic attack or electron donation. mdpi.comnih.gov The energy gap is a critical descriptor for the reactivity of these compounds. nih.gov Quantum mechanical calculations for various flavone (B191248) analogues provide insight into how different substituents affect these orbital energies. For instance, a DFT study on a brominated chalcone (B49325) derivative, which shares structural motifs with brominated flavones, revealed a HOMO-LUMO gap of 3.97 eV, suggesting good reactivity. mdpi.com Another study on a halogenated chalcone calculated a HOMO-LUMO gap of 4.12 eV. iucr.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Flavonoid Analogues This table presents data for flavonoid analogues to illustrate the typical range of energy gaps observed in this class of compounds, as direct data for this compound was not available in the searched literature.

| Compound/Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | B3LYP/6-311+G(d)* | -6.54 | -2.57 | 3.97 | mdpi.com |

| (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | B3LYP/6-311G++(d,p) | - | - | 4.12 | iucr.org |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in water) | B3LYP/6-311++G(d,p) | - | - | 3.747 |

Spin density distribution analysis is crucial for understanding the stability of flavonoid radicals, which are formed during processes like antioxidant activity. umons.ac.be When a flavonoid donates a hydrogen atom to scavenge a free radical, it becomes a radical itself. The stability of this newly formed radical is enhanced if the unpaired electron's spin density can be delocalized over the molecule's conjugated system. umons.ac.beresearchgate.net A greater delocalization leads to a more stable radical. umons.ac.be

In flavonoids, the spin density often delocalizes across the aromatic rings and the pyrone system. umons.ac.be For radicals formed from hydroxyl groups on the B-ring, the spin density can be effectively delocalized, which is a key factor in their antioxidant capacity. The presence of the C2=C3 double bond is critical for this delocalization, allowing spin to be distributed onto the C-ring. umons.ac.be The distribution of spin density helps to identify the most stable radical that can be formed, which corresponds to the most reactive site for hydrogen atom transfer. umons.ac.beresearchgate.net For example, in quercetin (B1663063), the spin density on the oxygen atom of the 4'-OH radical is lower than that of the 7-OH radical, indicating greater delocalization and stability for the B-ring radical. umons.ac.be

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing donor-acceptor interactions that contribute to its stability. rsc.org This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. rsc.org

NBO analysis quantifies the stabilization energy (E(2)) associated with intramolecular charge transfer (ICT) from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are crucial for understanding the electronic communication between different parts of the flavonoid structure. rsc.org For instance, charge transfer from the lone pairs of oxygen atoms to adjacent antibonding orbitals (e.g., n → π*) stabilizes the molecule and influences its geometry and reactivity. rsc.org In flavonoid structures, NBO analysis can confirm the delocalization of π-electrons across the rings and the influence of substituents on the electronic character of the molecule. acs.orgrsc.org The analysis of Wiberg bond indices, for example, can show changes in bond character upon electronic excitation, indicating how basicity or acidity of certain sites might change. rsc.org

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MESP is calculated at points in space around the molecule, representing the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei). researchgate.net It is typically mapped onto the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). mdpi.comwolfram.com

For flavonoids and their analogues, MESP maps reveal that the most negative potential is typically concentrated around the carbonyl oxygen (O4) and any other oxygen atoms in hydroxyl or methoxy (B1213986) groups, identifying these as the primary sites for electrophilic attack or hydrogen bonding. mdpi.commdpi.com Conversely, the hydrogen atoms of the aromatic rings represent regions of positive potential. mdpi.com MESP analysis is thus invaluable for understanding intermolecular interactions, including how a molecule like this compound might interact with biological targets. mdpi.comuni-muenchen.de For example, in a bromochalcone derivative, the most negative region was found around the C=O group, while the most positive regions were around the hydrogens of the unsaturated ketone system. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. nih.gov Methods like Hartree-Fock (HF) are often used alongside DFT to perform geometry optimizations and calculate molecular energies. researchgate.netresearchgate.net

Geometry optimization aims to find the lowest energy conformation of a molecule. mdpi.comresearchgate.net For flavonoids, these calculations are essential to determine key structural parameters like bond lengths, bond angles, and dihedral angles. acs.orgresearchgate.net A crucial aspect for flavones is the dihedral angle between the B-ring and the chromone (B188151) core, which determines the planarity of the molecule. researchgate.net While many flavonoids tend toward a planar structure to maximize π-conjugation, steric hindrance from substituents can cause the B-ring to twist out of plane. researchgate.netmdpi.com For example, a study on 6-methylflavone (B191877) found a dihedral angle of 8.9° between the phenyl substituent and the pyrone ring. researchgate.net Both DFT and ab initio calculations have been used to confirm that for many flavones, a non-planar geometry is often the most stable conformation. researchgate.netmdpi.com These computational methods provide reliable structural data that is often in good agreement with experimental results from X-ray crystallography. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Charge Transfer Interactions

Semi-Empirical Methods and Parameterization (e.g., PM7)

Semi-empirical quantum mechanical methods serve as a computationally efficient alternative to more demanding ab initio calculations, making them suitable for the initial analysis of large molecules like flavones and their analogues. These methods use approximations and parameters derived from experimental or high-level computational data to simplify the complex equations of quantum mechanics. hi.is Among these, the Parameterized Model 7 (PM7) is a notable development. PM7 was created to expand the applicability of semi-empirical methods by parameterizing against a broader set of experimental and high-level ab initio reference data. nih.gov This includes a better description of non-covalent interactions, which are crucial in biological systems. nih.gov

For flavone derivatives, semi-empirical methods like PM7 and its predecessors (PM6, RM1) are often employed for initial geometry optimizations and to study reaction pathways. scielo.br For instance, the PM6 method has been used for the conformational analysis of flavonoids to identify the most stable conformers before more intensive calculations are performed. researchgate.net Theoretical studies on the free radical scavenging potential of flavonoids have utilized PM6 and PM7 to investigate proton-coupled electron transfer (PCET) processes, demonstrating their utility in discriminating between active and inactive compounds. researchgate.net While PM7 generally shows reduced errors in calculating heats of formation and geometries compared to PM6, its accuracy can be inconsistent for certain systems, and careful validation against experimental data or higher-level theory is always recommended. nih.govopenmopac.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful lens to observe the behavior of molecules over time, offering insights that static models cannot. By solving Newton's equations of motion, MD simulations map the time-evolution of a molecular system, revealing its dynamic properties. numberanalytics.com

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional structure and flexibility. MD simulations are a primary tool for exploring the conformational space of flavonoids to understand their stability and dynamic behavior. numberanalytics.com The extent of conformational freedom in many flavonoids is largely defined by the rotation around the C2-C1' bond, which dictates the orientation of the B-ring relative to the chromone core. uah.es

MD simulations on flavonoid-protein complexes are used to assess the stability of the system over time. researchgate.netfrontiersin.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated from the simulation trajectory. A stable RMSD plot over the course of the simulation (e.g., 100 nanoseconds) suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. researchgate.netfrontiersin.orgnih.gov Conversely, high deviations in the ligand's RMSD can indicate that it is undergoing significant conformational changes or has multiple stable binding modes within the protein's binding pocket. mdpi.com The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the flexibility of individual amino acid residues or parts of the ligand, highlighting regions with higher conformational flexibility. frontiersin.orggalaxyproject.org For the flavone backbone, which is largely planar, significant fluctuations are often observed in the rotatable B-ring. nih.govresearchgate.net

The surrounding solvent environment critically influences a molecule's behavior. MD simulations explicitly model these interactions, providing a more realistic representation of biological conditions. aip.org Solvation effects are accounted for by immersing the molecule or protein-ligand complex in a simulated box of water molecules (e.g., TIP3P model) and ions to neutralize the system. frontiersin.orgnih.gov The system is then equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) to simulate physiological conditions. researchgate.netnih.gov

The study of solvation is crucial for understanding how a molecule like this compound behaves in an aqueous cellular environment versus a hydrophobic lipid membrane. The dynamic interplay between the flavonoid and surrounding water molecules, including the formation and breaking of hydrogen bonds, governs its solubility and dynamic behavior. uah.esaip.org For instance, MD simulations have been used to study the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxyflavone, revealing how different solvents like methylcyclohexane (B89554) (nonpolar) and methanol (B129727) (polar, protic) mediate the reaction mechanism and timescale. aip.org The calculation of solvation free energy, often using methods like the Generalized Born (GB) model, helps to quantify the effect of the solvent on binding affinities. mdpi.com

Conformational Space Exploration and Stability

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. europeanreview.org This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their binding mechanisms. innovareacademics.in

For a compound like this compound, molecular docking can predict how it fits into the binding site of a specific protein target. The process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on their energetic favorability. eijppr.com The resulting docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity; a more negative score generally indicates a more favorable interaction. ekb.egjppres.com

Docking studies on various flavone analogues have successfully predicted their binding modes in numerous protein targets, including aromatase, the GABA-A receptor, and various kinases. innovareacademics.ineijppr.com For example, a study on benzoflavanones binding to aromatase showed that the binding energies depend significantly on aromatic properties like cation–π and π–π interactions. innovareacademics.in The predicted binding pose reveals the specific orientation of the ligand, such as which parts of the molecule are buried within the binding pocket and which are exposed to the solvent. In some cases, flavones have been observed to adopt two different binding conformations within the same active site, often in a "head to tail" manner relative to a key residue. eijppr.com The reliability of these predictions is often further assessed and refined using subsequent molecular dynamics simulations. mdpi.comresearchgate.net

Beyond predicting the binding pose, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex. The primary types of interactions observed for flavonoids include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the flavonoid (like a hydroxyl group, though absent in this compound) and residues like serine, threonine, or glutamic acid. ekb.eg

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the flavone core and hydrophobic amino acid residues such as valine, leucine, and phenylalanine. ekb.eg

Cation–π and π–π Interactions: These are crucial for aromatic molecules like flavones. Cation–π interactions can occur between the electron-rich aromatic rings of the flavonoid and positively charged residues like arginine or lysine. innovareacademics.in π–π stacking can occur with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Docking studies of various flavones have identified recurring key interactions. For example, in studies with the enzyme aromatase, residues like Met374 and Arg115 were identified as key interaction points. innovareacademics.in Similarly, docking of flavonoids into the SARS-CoV-2 main protease highlighted interactions with Cys145 and Glu166. frontiersin.org For a molecule like this compound, the bromine atom can participate in halogen bonding, while the methyl group and the aromatic rings are prime candidates for hydrophobic and π-stacking interactions.

Table 1: Examples of Interacting Residues and Binding Energies for Flavonoid Analogues in Different Protein Targets This table compiles representative data from various studies on flavonoid analogues to illustrate typical findings from molecular docking.

| Flavonoid Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Ayanin | P. aeruginosa RmlA | -7.70 | ASP110, GLU161, VAL172, ARG144 | Hydrogen Bond, Hydrophobic ekb.eg |

| (-)-8-prenylnaringenin | IKK (NF-κB pathway) | -10.38 | Not specified | Not specified jppres.com |

| Tropoflavin | DENV E-3 Protein | -7.0 | GlyA:152, Glu:154, Asp:98 | Hydrogen Bond mdpi.com |

| Naringenin | SARS-CoV-2 Spike Protein | -7.29 | Not specified | Not specified europeanreview.org |

| Benzoflavanone (BF1) | Aromatase | -7.95 | Met374, Ser478, Ala306, Arg115 | Hydrogen Bond, Cation-π innovareacademics.in |

Binding Affinity and Energetic Favorability Assessment

The binding affinity of a ligand to its target protein is a critical determinant of its potential biological activity. This affinity is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic and van der Waals forces. malvernpanalytical.com The strength of these interactions dictates the equilibrium dissociation constant (KD), a value inversely proportional to binding affinity; a smaller KD signifies a stronger interaction. malvernpanalytical.com Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing these interactions, providing insights into the energetic favorability of a ligand binding to a protein's active site. mdpi.comacs.org

In the context of flavone derivatives, including this compound, computational studies have been employed to assess their binding affinity to various biological targets. For instance, studies on flavone derivatives targeting the GABAA receptor have utilized molecular modeling to understand the structural requirements for enhanced binding. wjpps.com These studies often involve calculating the binding free energy, which provides a quantitative measure of the energetic favorability of the protein-ligand complex formation.

A key aspect of these assessments is the identification of specific amino acid residues within the binding pocket that play a crucial role in the interaction. For example, in the study of diazepam derivatives, MD simulations revealed that modulators significantly influenced the residues lining the chloride channels of the GABAA receptor. wjpps.com Similarly, for flavone derivatives, specific interactions, such as those with tyrosine residues, have been identified as important for binding. wjpps.com

Table 1: Key Concepts in Binding Affinity Assessment

| Term | Description |

|---|---|

| Binding Affinity | The strength of the interaction between a biomolecule and its ligand. malvernpanalytical.com |

| Dissociation Constant (KD) | A measure of the tendency of a larger object to separate (dissociate) into smaller components. A smaller KD indicates higher affinity. malvernpanalytical.com |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. wjpps.com |

| Binding Free Energy | The net change in energy when a ligand binds to a target, indicating the energetic favorability of the interaction. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comccsenet.org This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. ijpsr.comnih.gov

Correlation of Quantum-Chemical Descriptors with Biological Activity

Quantum-chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule, such as its electronic structure and energy levels. chnpu.edu.ua These descriptors can provide valuable insights into a molecule's reactivity, stability, and intermolecular interactions. In QSAR studies of flavones, various quantum-chemical descriptors are calculated and correlated with their observed biological activities. researchgate.net

Commonly used quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to a molecule's ability to donate or accept electrons, respectively, which is crucial for many biological interactions. chnpu.edu.uaresearchgate.net

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. researchgate.net

Atomic charges: The distribution of partial charges on the atoms within a molecule can identify regions that are likely to participate in electrostatic interactions with a biological target. chnpu.edu.uasci-hub.se

Studies on flavone derivatives have shown that electronic properties are often a major factor influencing their interaction with receptors like the GABAA receptor. researchgate.net For example, QSAR analyses have revealed that the electronic effects associated with the carbonyl group and substituents at specific positions on the flavone nucleus are critical for binding affinity. researchgate.net By establishing a correlation between these descriptors and biological activity, researchers can identify which structural modifications are likely to enhance the desired effect. chnpu.edu.ua

Table 2: Examples of Quantum-Chemical Descriptors Used in QSAR Studies

| Descriptor | Description | Relevance to Biological Activity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. chnpu.edu.uaresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. chnpu.edu.uaresearchgate.net |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and electrostatic interactions. sci-hub.se |

| Partial Atomic Charges | Charge distribution on individual atoms | Identifies sites for electrostatic interactions. chnpu.edu.uasci-hub.se |

Development of Predictive Models for Flavone Derivatives

The ultimate goal of QSAR analysis is to develop robust and predictive models that can accurately estimate the biological activity of new flavone derivatives before they are synthesized. ijpsr.com These models are typically generated using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the structural descriptors (independent variables) to the biological activity (dependent variable). ijpsr.com

The development of a predictive QSAR model involves several key steps:

Data Set Selection: A diverse set of flavone derivatives with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation. mdpi.comijpsr.com

Descriptor Calculation: A wide range of descriptors, including quantum-chemical, steric, lipophilic, and electronic parameters, are calculated for each molecule in the dataset. sci-hub.se

Model Building: Statistical methods are used to select the most relevant descriptors and to generate a mathematical equation that best describes the structure-activity relationship. mdpi.comijpsr.com

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by predicting the activity of the compounds in the test set. ccsenet.orgijpsr.com

Successful QSAR models have been developed for various biological activities of flavonoids, including their antioxidant and anticancer effects. ccsenet.orgnih.gov For example, a QSAR study on flavonoid analogues as antipsoriatic agents resulted in models with high correlation coefficients (R² up to 0.9021), indicating a strong relationship between the selected descriptors and the biological activity. ijpsr.com These models can guide the rational design of new flavone derivatives with improved potency and selectivity. ijpsr.comnih.gov

Mechanistic Investigations of 4 Bromo 6 Methylflavone and Analogues in Biological Systems in Vitro Focus

Modulation of Cellular Signaling Pathways

The interaction of flavone (B191248) derivatives with cellular signaling cascades is a critical aspect of their biological activity. While direct studies on 4'-Bromo-6-methylflavone's effects on all major signaling pathways are limited, research on closely related analogues provides significant insights.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are crucial in relaying extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and survival. nih.gov The JNK pathway, in particular, is responsive to stress stimuli, including pro-inflammatory cytokines. researchgate.net There is known potential for crosstalk between the MAPK and NF-κB signaling pathways. nih.gov For instance, the transcription factor NF-κB, a key regulator of immune and inflammatory responses, can be activated by the MAPK signaling cascade. researchgate.net

Studies on 6-methylflavone (B191877), the parent compound of this compound, have shown it can modulate the AMP-activated protein kinase α (AMPKα) signaling pathway. nih.gov Activation of AMPKα can inhibit the mammalian target of rapamycin (B549165) (mTOR), a pathway central to cell growth and autophagy. nih.gov In a cellular model of liver injury, 6-methylflavone was found to restore cellular autophagy and promote fatty acid oxidation via the AMPKα-mTOR pathway. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another vital cascade that transduces signals from cytokines and growth factors, regulating gene expression and key cellular processes. frontiersin.org Abnormal activation of this pathway is linked to various diseases. frontiersin.org While direct modulation by this compound is not detailed, the known anti-inflammatory properties of flavonoids suggest potential interactions with pro-inflammatory signaling cascades like JAK/STAT and NF-κB. researchgate.netmdpi.com

A significant mechanism by which flavones exert their effects is through the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. aacrjournals.orgnih.gov The compound 4'-bromoflavone (B15486), an analogue of this compound, has been identified as a potent inducer of these enzymes. aacrjournals.org

In murine hepatoma 1c1c7 cells, 4'-bromoflavone was found to significantly induce quinone reductase (QR) activity, with a concentration of just 10 nM required to double the activity. aacrjournals.org It also effectively induces the α- and μ-isoforms of glutathione (B108866) S-transferase (GST) in cultured H4IIE rat hepatoma cells. aacrjournals.org This induction is regulated at the transcriptional level. aacrjournals.org Studies using plasmid constructs have shown that this transcriptional activation is mediated through the Antioxidant Response Element (ARE). aacrjournals.org

The induction of QR mRNA by 4'-bromoflavone is time- and dose-dependent. In Hepa 1c1c7 cells treated with 10 μM of 4'-bromoflavone, QR mRNA levels began to increase after 8 hours, peaked at 24 hours, and then declined by 48 hours. aacrjournals.org This demonstrates a direct influence on the transcriptional machinery governing the expression of these protective enzymes. aacrjournals.org

Table 1: Induction of Phase II Enzyme Activity by 4'-Bromoflavone

| Cell Line/Tissue | Enzyme | Observation | Concentration |

| Murine Hepatoma (1c1c7) | Quinone Reductase (QR) | Doubled Activity (CD value) | 10 nM |

| Rat Hepatoma (H4IIE) | Glutathione S-Transferase (GST) α & μ | Effective Induction | Not specified |

| Rat Liver, Mammary, Colon, etc. | Quinone Reductase (QR) & Glutathione (GSH) | Dose-dependent increase | 1250-5000 mg/kg diet |

Activation/Inhibition of Key Signaling Cascades (e.g., NF-κB, MAPK, JNK-STAT pathways)

Molecular Target Interactions

Flavonoids and other small molecules can interact with DNA through several non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. researchgate.netheraldopenaccess.us Intercalation involves the insertion of planar, polycyclic aromatic molecules between the base pairs of the DNA double helix. wikipedia.org This action can deform the DNA structure and interfere with processes like replication and transcription. heraldopenaccess.us

While direct studies detailing the specific DNA binding mode of this compound are not prominent, research on its analogue, 4'-bromoflavone, provides evidence of its ability to interfere with DNA damage. In cultured human breast cancer (MCF-7) and liver cancer (HepG2) cells, 4'-bromoflavone significantly reduced the covalent binding of metabolically activated benzo[a]pyrene (B130552) (B[a]P), a potent carcinogen, to cellular DNA. aacrjournals.org This protective effect was achieved with IC₅₀ values of approximately 1.7 μM in MCF-7 cells and 3.1 μM in HepG2 cells. aacrjournals.org This suggests that 4'-bromoflavone may physically hinder the access of the carcinogen to the DNA, although it does not definitively establish the mechanism as intercalation versus other binding modes. aacrjournals.org

Table 2: Inhibition of Benzo[a]pyrene-DNA Adduct Formation by 4'-Bromoflavone

| Cell Line | IC₅₀ Value |

| MCF-7 (Human Breast Cancer) | ~1.7 µM |

| HepG2 (Human Liver Cancer) | ~3.1 µM |

Flavonoids are known to interact with a wide array of enzymes, often acting as inhibitors. researchgate.net 4'-bromoflavone has been shown to be a potent inhibitor of cytochrome P4501A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of some pro-carcinogens. aacrjournals.org It exhibited an inhibitory response on CYP1A1-mediated ethoxyresorufin-O-deethylase (EROD) activity with an IC₅₀ of 0.86 μM. aacrjournals.org This dual action—inhibiting phase I enzymes while inducing phase II enzymes—positions such compounds as favorable chemopreventive agents. aacrjournals.org

The broader family of flavonoids shows inhibitory activity against various other enzymes. For example, in a study of human recombinant aldose reductase (AR), an enzyme implicated in diabetic complications, several flavones demonstrated significant inhibition. nih.gov Although this compound was not tested, compounds like 6-hydroxyflavone (B191506) and 6-fluoroflavone (B74384) showed potent inhibition. nih.gov

Furthermore, flavone analogues have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling. frontiersin.org For instance, 4'-Carboxy-6,8-dibromo-flavonol acts as a nanomolar inhibitor of protein kinase CK2, binding to its ATP site. rcsb.org

Table 3: Inhibitory Activity of Flavonoids on Various Enzymes

| Compound | Enzyme Target | IC₅₀ / Kᵢ Value | Inhibition Type |

| 4'-Bromoflavone | Cytochrome P4501A1 (CYP1A1) | IC₅₀: 0.86 µM | Competitive |

| 6-Hydroxyflavone | Aldose Reductase (AR) | IC₅₀: 2.05 µM | Competitive (Kᵢ: 0.509 µM) |

| 6-Fluoroflavone | Aldose Reductase (AR) | IC₅₀: 16.1 µM | Not specified |

| 4'-Carboxy-6,8-dibromo-flavonol | Protein Kinase CK2 | Nanomolar range | Not specified |

Flavonoids can bind to various cellular receptors, modulating their activity. The gamma-aminobutyric acid type A (GABAₐ) receptor, the primary target for benzodiazepines, is a key site of action for many flavones. nih.gov The efficacy of flavones at this receptor is highly dependent on their substitution pattern, with position 6 being a critical determinant. researchgate.net

Research on flavone analogues demonstrates that substitutions at the 6-position significantly influence their pharmacological properties. researchgate.net For example, 6-methylflavone acts as a positive allosteric modulator at GABAₐ receptors. dovepress.com A study focused on refining a pharmacophore model for ligands binding to the benzodiazepine (B76468) site of the GABAₐ receptor led to the design of 5'-bromo-2'-hydroxy-6-methylflavone. capes.gov.br This close analogue of this compound was found to have a remarkably high affinity, with a Kᵢ value of 0.9 nM, making it one of the highest affinity flavone derivatives reported for this site. capes.gov.br In contrast, 6-bromoflavone (B74378) has been identified as a positive modulator, while 6-fluoro- and 6-chloroflavones act as neutralizing modulators. researchgate.net

Flavonoids are also known to interact with estrogen receptors (ER). epa.gov Competitive binding assays are used to measure the ability of a test chemical to displace radiolabeled 17β-estradiol from the receptor, providing an estimate of its binding potency. epa.govnih.gov While specific binding data for this compound is not available, the general class of flavonoids is recognized for its ability to bind to ERs, which contributes to their diverse biological effects. nih.gov

Table 4: GABAₐ Receptor Binding Affinity for Flavone Derivatives

| Compound | C6 Substituent | Other Key Substituents | Binding Affinity (Kᵢ) |

| 5'-Bromo-2'-hydroxy-6-methylflavone | -CH₃ | 5'-Br, 2'-OH | 0.9 nM |

| 6,3'-Dinitroflavone | -NO₂ | 3'-NO₂ | 1.5 - 30 nM |

| 6-Bromo-3'-nitroflavone | -Br | 3'-NO₂ | 1.5 - 30 nM |

Metal Ion Chelation Studies and Complex Formation

Flavonoids are a well-documented class of polyphenolic compounds known for their capacity to act as potent metal chelators researchgate.net. This chelating ability is fundamental to many of their biological activities, including their antioxidant effects, as they can bind transition metal ions that catalyze the formation of reactive oxygen species researchgate.net. A molecule's ability to chelate a metal ion involves the formation of coordination complexes, where a central metal atom is bonded to one or more ligands—ions or molecules that donate a pair of electrons uoanbar.edu.iq4college.co.uk. The most effective chelating agents are typically polydentate ligands, which can form multiple bonds with the metal ion, creating a stable ring structure known as a chelate ring uoanbar.edu.iq4college.co.ukopenmedscience.com.

The structural features of a flavonoid determine its chelation efficacy. Specific arrangements of hydroxyl and carbonyl groups are considered the primary sites for metal ion coordination researchgate.net. For instance, the presence of hydroxyl groups on the flavonoid structure is reported to enhance antioxidant capacity, which is often linked to metal chelation researchgate.net.

An analysis of the chemical structure of this compound reveals key features relevant to its potential for metal ion chelation. The molecule possesses a bromine atom at the 4'-position of the B-ring and a methyl group at the 6-position of the A-ring researchgate.netnih.gov. While it contains the core flavone structure with a carbonyl group at the C-4 position and an ether oxygen in the C-ring, it notably lacks the hydroxyl groups that are the most potent sites for metal chelation in other flavonoids researchgate.net. The carbonyl oxygen and the ether oxygen can potentially act as electron-pair donors to coordinate with a metal ion, but the resulting complex is generally less stable than those formed by flavonoids with vicinal hydroxyl groups or a hydroxyl group adjacent to the carbonyl moiety. Therefore, while the basic flavone scaffold provides a framework for interaction, the specific substitution pattern of this compound suggests it may be a weaker metal chelator compared to its polyhydroxylated counterparts.

Table 1: Key Structural Features of Flavonoids for Metal Chelation This table is generated based on general principles of chelation chemistry.

| Structural Feature | Role in Chelation | Presence in this compound |

|---|---|---|

| C4-Carbonyl Group | Potential coordination site for metal ions. researchgate.net | Yes |

| C-Ring Ether Oxygen | Potential coordination site. | Yes |

| Hydroxyl Groups | Primary sites for stable chelate ring formation, especially in ortho-positions or adjacent to the carbonyl group. researchgate.net | No |

| Aromatic Rings | Can participate in π–π stacking interactions with other molecules. researchgate.netnih.gov | Yes |

Cellular Processes Modulation

Regulation of Reactive Oxygen Species (ROS) Levels and Redox Homeostasis

Reactive oxygen species (ROS) are highly reactive molecules, including free radicals, that are natural byproducts of aerobic metabolism dovepress.comnih.gov. While they play roles in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies dovepress.comnih.gov. Cells maintain a balance between ROS production and elimination through a complex network of antioxidant defenses, a state known as redox homeostasis nih.govprimescholars.com.

Flavonoids are recognized for their antioxidant properties and their ability to modulate cellular redox status researchgate.netnih.gov. One key mechanism is the induction of phase II detoxification enzymes, which are critical for neutralizing harmful compounds and ROS aacrjournals.org. Studies on 4'-bromoflavone (4'BF), a close structural analogue of this compound, provide significant insight into this mechanism. 4'BF has been identified as a potent inducer of quinone reductase (QR) and glutathione S-transferase (GST) in cultured murine and rat hepatoma cells aacrjournals.org. QR is an enzyme that detoxifies quinones, preventing them from generating ROS, while GSTs conjugate glutathione to a wide range of electrophilic compounds, facilitating their removal aacrjournals.org.

Furthermore, dietary administration of 4'BF was shown to increase levels of glutathione (GSH), a major non-enzymatic antioxidant, in various tissues aacrjournals.org. This induction of both phase II enzymes and GSH levels by 4'BF is regulated at the transcriptional level aacrjournals.org. The ability of 4'BF to significantly boost these protective pathways suggests that halogenated flavones can play a crucial role in maintaining redox homeostasis by enhancing the cell's capacity to manage oxidative stress aacrjournals.org. The structural similarity of this compound suggests it may operate through comparable pathways.

Table 2: In Vitro Effects of 4'-Bromoflavone (Analogue) on Key Redox Homeostasis Markers

| Cell Line | Marker | Effect | Significance |

|---|---|---|---|

| Murine Hepatoma 1c1c7 | Quinone Reductase (QR) Activity | Significant induction (Concentration to double activity: 10 nM). aacrjournals.org | Enhancement of detoxification pathways. |

| H4IIE Rat Hepatoma | Glutathione S-Transferase (GST) | Induction of α- and μ-isoforms. aacrjournals.org | Increased capacity for neutralizing toxic compounds. |

| H4IIE Rat Hepatoma | Glutathione (GSH) Levels | Increased levels observed in various tissues in dietary studies. aacrjournals.org | Boosts non-enzymatic antioxidant defense. |

Mechanisms of Cellular Proliferation and Apoptosis Induction

The regulation of cell proliferation and the induction of apoptosis (programmed cell death) are critical processes for tissue homeostasis, and their dysregulation is a hallmark of cancer nih.gov. Many flavonoids have been investigated for their antiproliferative and pro-apoptotic properties, making them promising candidates for anticancer agent development researchgate.netnih.gov.